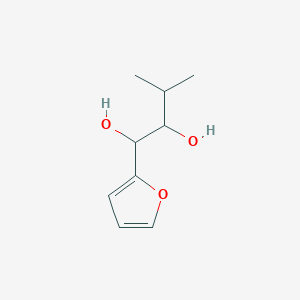

1-(2-Furyl)-3-methyl-1,2-butanediol

Description

Properties

CAS No. |

21221-66-9 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

1-(furan-2-yl)-3-methylbutane-1,2-diol |

InChI |

InChI=1S/C9H14O3/c1-6(2)8(10)9(11)7-4-3-5-12-7/h3-6,8-11H,1-2H3 |

InChI Key |

PERKXPFCOVDSKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(C1=CC=CO1)O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the butanediol moiety bearing the furan ring at the 1-position. Key synthetic approaches include:

Synthesis via Reduction of Keto Alcohols

A common approach involves starting from a furan-substituted keto alcohol intermediate, followed by selective reduction to the diol:

- Racemic 1,3-keto alcohols with a furan substituent can be synthesized by reaction of appropriate furyl aldehydes or ketones with methylated butanone derivatives under base catalysis.

- The keto group is then stereoselectively reduced using chiral catalysts such as (R)- or (S)-Me-CBS (Corey-Bakshi-Shibata) catalyst with borane reagents (BH3·Me2S) at low temperatures (−10 °C), yielding enantiomerically pure diols with >99% enantiomeric excess.

- The reaction is monitored by thin-layer chromatography (TLC) and purified by flash chromatography on silica gel.

Table 1: Typical Reaction Conditions for Chiral Reduction

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Keto alcohol synthesis | Furyl aldehyde + methylbutanone derivatives | Racemic keto alcohol intermediate |

| Reduction | (R)-Me-CBS (0.1 mmol), BH3·Me2S (2 M), toluene, −10 °C | Enantiomerically pure diol (>99% ee) |

| Workup | Quench with MeOH, extract with DCM, dry over Na2SO4 | Pure diol product after chromatography |

Acid-Catalyzed Reactions of Furylmethanols

Another method involves the acid-catalyzed transformations of 5-substituted 2-furylmethanols:

- Reaction of 5-substituted 2-furylmethanols with acid catalysts such as perchloric acid (HClO4), p-toluenesulfonic acid (TsOH), or sulfuric acid (H2SO4) in solvents like benzene can yield various substituted furylmethane derivatives.

- Although this method is more commonly applied to symmetrical bis- and tris(2-furyl)methanes, the mild reaction conditions and good yields suggest potential adaptation for preparing this compound or related diols.

Protection and Acetalization Strategies

- Furan aldehydes can be protected as acetals (e.g.,-dioxolanes) by reaction with ethylene glycol under acid catalysis (TsOH or ion-exchange resins) in refluxing benzene with Dean-Stark apparatus to remove water.

- This step is useful to prevent furan ring degradation during subsequent synthetic transformations, including diol formation.

Comparative Analysis of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Chiral reduction of keto alcohols | (R)-Me-CBS catalyst, BH3·Me2S, toluene, −10 °C | High enantiomeric purity, stereocontrol | Requires chiral catalyst, low temperature |

| Acid-catalyzed furylmethanol reactions | HClO4, TsOH, H2SO4 in benzene, mild heating | Simple, mild conditions, good yields | Mainly for symmetrical furylmethanes, less direct for target diol |

| Acetalization of furyl aldehydes | Ethylene glycol, TsOH or ion-exchange resin, reflux | Protects furan ring, facilitates further reactions | Additional step, requires deprotection |

Experimental Data and Yields

- The acid-catalyzed synthesis of furylmethanol derivatives generally yields 60-70% pure product after recrystallization.

- Enantiomerically pure 1,3-diols synthesized via chiral reduction methods achieve >99% enantiomeric excess and yields typically over 80% after purification.

- Acetalization reactions of furyl aldehydes proceed with yields around 80% under Dean-Stark conditions.

Summary and Recommendations

- The most direct and stereoselective preparation of this compound involves the synthesis of the corresponding keto alcohol intermediate followed by chiral reduction using (R)- or (S)-Me-CBS catalysts with borane reagents under controlled low temperatures.

- Acid-catalyzed methods and acetalization strategies provide useful complementary approaches for protecting the furan ring and preparing related derivatives.

- For applications requiring enantiomerically pure diols, the chiral catalytic reduction route is preferred due to its high selectivity and yield.

- Further optimization may include exploring alternative chiral reducing agents or catalytic asymmetric dihydroxylation methods.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Furyl)-3-methyl-1,2-butanediol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

Oxidation: Formation of 1-(2-Furyl)-3-methyl-1,2-butanone.

Reduction: Formation of 1-(2-Furyl)-3-methylbutane.

Substitution: Formation of 1-(2-Furyl)-3-methyl-1,2-dichlorobutane.

Scientific Research Applications

1-(2-Furyl)-3-methyl-1,2-butanediol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Furyl)-3-methyl-1,2-butanediol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares the two closest analogs from the evidence:

Key Observations :

- LogP Differences : The higher LogP (1.25) of the 3-methyl analog suggests greater lipophilicity compared to the 2-methyl derivative (LogP 0.50), likely due to steric and electronic effects of methyl positioning.

- Boiling Point : The 2-methyl analog has a high boiling point (~277°C), typical of polar diols with hydrogen-bonding capacity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Furyl)-3-methyl-1,2-butanediol, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation, with furan derivatives as precursors. Key parameters include:

- Temperature : Elevated temperatures (80–120°C) may enhance reaction rates but risk side reactions (e.g., furan ring decomposition) .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while non-polar solvents favor selectivity in cyclization steps .

- Catalysts : Acidic or enzymatic catalysts (e.g., lipases) can improve stereochemical control, critical for diol formation .

- Validation : Monitor intermediates via TLC and characterize products using H/C NMR (e.g., δ 6.3–7.1 ppm for furan protons) .

Q. How can researchers characterize the physical properties of this compound to assess its stability and formulation suitability?

- Methodological Answer :

- Melting Point : Predicted range 45–50°C (based on analogs like 1-(2-Furyl)-1,4-pentanedione, m.p. 45–46°C) .

- Density : Estimated ~1.10 g/cm (similar to furan-containing diols) .

- Hydrophilicity : LogP values (calculated via HPLC) indicate moderate polarity, suggesting compatibility with aqueous-organic formulations .

- Stability : Perform accelerated degradation studies under varied pH (2–12) and temperature (25–60°C) to identify decomposition pathways .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved, particularly in pharmacological assays?

- Methodological Answer : Contradictions in cytotoxicity or receptor binding data may arise from:

- Assay Conditions : Variations in cell lines (e.g., HepG2 vs. HEK293) or incubation times (24 vs. 48 hours) .

- Stereochemical Purity : Enantiomers may exhibit divergent activities; resolve via chiral HPLC and test individually .

- Metabolic Interference : Use isotopic labeling (e.g., deuterated analogs ) to track metabolic stability in vivo.

- Statistical Rigor : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to distinguish signal from noise in dose-response curves .

Q. What advanced techniques elucidate the reaction mechanisms of this compound in catalytic processes?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare to identify rate-determining steps (e.g., proton transfer vs. bond cleavage) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity in ring-opening reactions .

- In Situ Spectroscopy : Use IR or Raman to monitor intermediate formation during catalysis .

Q. How does the compound interact with biological macromolecules, and what methodologies validate these interactions?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to enzymes/receptors (e.g., KD values) .

- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to map binding pockets .

- Metabolomic Profiling : LC-MS/MS tracks metabolic byproducts (e.g., oxidized furan derivatives) in hepatic microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.